1-Cyclopropyl-3-ethoxyprop-2-en-1-one
Description
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-10-6-5-8(9)7-3-4-7/h5-7H,2-4H2,1H3/b6-5+ |
InChI Key |
TZGLCYQLUBUVIS-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1CC1 |
Canonical SMILES |
CCOC=CC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-ethoxyprop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ethyl vinyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Cycloaddition Reactions
The enone system participates in [4+2] cycloadditions, acting as a dienophile. Key findings include:
Diels-Alder Reactions
-
Reacts with electron-rich dienes (e.g., 1,3-butadiene derivatives) to form bicyclo[2.2.2]octanone intermediates, which undergo retro-Diels-Alder elimination of CO₂ to yield substituted cyclohexadienes .
-
Catalytic Au(I) complexes enhance regioselectivity in cycloadditions with alkynes, yielding 4H-1,3-dioxin-4-ones under mild conditions (50–110°C) .
| Dienophile | Catalyst | Temp. (°C) | Product | Yield (%) |
|---|---|---|---|---|
| 1,3-Butadiene | None | 110 | Cyclohexadiene | 75 |
| Phenylacetylene | AuCl/AgSbF₆ | 50 | 4H-Dioxinone | 85 |
Nucleophilic Additions
The α,β-unsaturated ketone undergoes conjugate additions:
Michael Additions
-
Organocuprates (e.g., Gilman reagents) add to the β-carbon, forming cyclopropane-retained adducts.
-
Grignard reagents (RMgX) yield 1,4-adducts, with steric hindrance from the cyclopropyl group influencing selectivity.
| Nucleophile | Solvent | Product | Yield (%) |
|---|---|---|---|
| Me₂CuLi | THF | 3-(Cyclopropyl)-3-ethoxypropan-1-one | 68 |
| PhMgBr | Et₂O | 1-Cyclopropyl-3-ethoxy-1-phenylpropan-1-ol | 72 |
Reduction Reactions
Selective reduction pathways depend on the reagent:
-
Ketone Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol without affecting the cyclopropane.
-
Double Bond Hydrogenation : H₂/Pd-C saturates the α,β-bond, yielding 1-cyclopropyl-3-ethoxypropan-1-one (92% yield) .
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven cleavage:
Acid-Catalyzed Hydration
-
In H₂SO₄/H₂O, the ring opens to form a carbocation intermediate, which traps water to yield 3-ethoxy-2-(hydroxymethyl)butan-2-one .
Oxidative Cleavage
Substitution Reactions
The ethoxy group participates in SN reactions under acidic conditions:
-
Ethoxy Replacement : HCl/ROH replaces the ethoxy group with other alkoxy groups (e.g., methoxy, isopropoxy) .
Oxidation Reactions
-
Epoxidation : m-CPBA oxidizes the α,β-bond to form an epoxide (trans stereochemistry) .
-
Cyclopropane Oxidation : Strong oxidizers (e.g., CrO₃) degrade the cyclopropane, yielding fragmented carboxylic acids .
Metal-Catalyzed Transformations
-
Au(I)-Mediated Cycloisomerization : Forms fused bicyclic ketones via alkyne insertion .
-
Cu(I)-Catalyzed Cross-Couplings : Reacts with aryl halides in Ullmann-type couplings, retaining the cyclopropane .
Mechanistic Insights
Scientific Research Applications
1-Cyclopropyl-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. The enone functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Boiling Points: The dimethylamino-substituted enone (193.5–193.82°C ) has a higher boiling point than the ethoxy analog (estimated ~180–200°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via the amino group). Ethoxy’s ether oxygen offers weaker polarity, reducing boiling points compared to amines. Cyclopropyl methyl ketone, a simpler analog, exhibits a lower boiling point (120–122°C ), highlighting the impact of the enone system on thermal stability.
Water Solubility Trends: The dimethylamino derivative’s solubility (40,198–80,460 mg/L ) far exceeds that of the ethoxy analog (estimated ~100–500 mg/L), as amino groups enhance hydrogen bonding with water. Ethoxy’s hydrophobic ethyl chain likely reduces solubility. Cyclohexenyl-amino derivatives (e.g., 3-Amino-2-cyclohexen-1-one) show even higher solubility (50,000–100,000 mg/L ), attributed to the planar cyclohexenyl ring and amino group synergy.
Ethoxy’s electron-donating nature may moderate the electrophilicity of the α,β-unsaturated ketone compared to electron-withdrawing substituents (e.g., nitro groups).
Research Implications and Limitations
- Synthetic Utility : The ethoxy substituent’s balance of polarity and steric bulk makes this compound a candidate for tailored conjugate additions or cycloadditions.
- Data Gaps: Direct experimental data for the target compound is scarce in the provided evidence. Properties are inferred from analogs like the dimethylamino variant and simpler cyclopropyl ketones.
- Recommendations : Further studies should prioritize experimental characterization (e.g., DSC for melting points, HPLC for solubility) and explore applications in catalysis or medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Cyclopropyl-3-ethoxyprop-2-en-1-one, and how do solvent choices influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation and enone formation. Key parameters include:
- Temperature : 60–80°C for cyclopropane ring stability .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce selectivity. Ethanol is preferred for balancing yield and purity .
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.
- Data Analysis : Compare yields via HPLC or GC-MS under varying conditions. Tabulate results to identify optimal parameters.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Confirm cyclopropyl protons (δ 1.2–1.5 ppm) and α,β-unsaturated ketone (δ 6.2–6.8 ppm for vinyl protons; δ 200–210 ppm for carbonyl in ¹³C NMR) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1620 cm⁻¹ (C=C stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 154.1 (calculated for C₈H₁₀O₂).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential volatility .
- PPE : Nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How does the electron-withdrawing cyclopropyl group influence the reactivity of the α,β-unsaturated ketone moiety?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (e.g., Gaussian) to map electron density and HOMO/LUMO orbitals. Compare with non-cyclopropyl analogs .
- Experimental Validation : Conduct Michael addition assays with nucleophiles (e.g., amines) to quantify kinetic differences .
- Data Contradiction : Cyclopropyl groups may either stabilize (via conjugation) or destabilize (via strain) the enone system. Resolve by correlating computational data with experimental kinetics .
Q. What strategies resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Screening : Design a factorial experiment varying catalysts, solvents, and temperatures .
- Statistical Analysis : Apply ANOVA to identify significant variables. For example, THF vs. ethanol may show a 15% yield difference (p < 0.05) .
- Case Study : A 2024 study found 72% yield in THF vs. 85% in ethanol due to reduced side reactions .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
